Pyridostigmine

描述

Pyridostigmine is a medication primarily used to treat myasthenia gravis, a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles. It is also used to reverse the effects of certain muscle relaxants and to protect against nerve agents in military settings. This compound is classified as an acetylcholinesterase inhibitor, which means it works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the neuromuscular junction .

准备方法

合成路线和反应条件: 吡啶斯的替格明可以通过多种方法合成。一种常见的方法是让3-羟基-1-甲基吡啶鎓溴化物与二甲基氨基甲酰氯反应。 反应通常在二氯甲烷等有机溶剂中进行,并在受控温度条件下进行 .

工业生产方法: 在工业环境中,吡啶斯的替格明通常采用湿法制粒技术生产。这包括将吡啶斯的替格明溴化物与亲水性和疏水性聚合物混合,然后进行制粒、干燥和压片。 使用羟丙基甲基纤维素(HPMC)等亲水性聚合物有助于实现缓释配方 .

化学反应分析

Hydrolysis Reactions

Pyridostigmine undergoes enzymatic hydrolysis primarily via cholinesterases and hepatic microsomal enzymes:

Primary Reaction Pathway

-

Kinetics : Hydrolysis occurs systemically, with plasma cholinesterases contributing to 60–70% of total metabolism .

-

Metabolites :

Food intake delays peak hydrolysis by ~90 minutes but does not alter bioavailability .

Enzyme Inhibition Mechanism

This compound's carbamate group reacts with acetylcholinesterase (AChE) via covalent modification:

Stepwise Reaction

-

Binding : this compound occupies AChE's active site, mimicking acetylcholine .

-

Carbamylation :

-

Decarbamylation : Slow regeneration of active AChE (t½ = 20–30 min vs. milliseconds for acetylcholine) .

Key Features

-

Reversibility : Distinguishes it from organophosphate inhibitors .

-

Peripheral Selectivity : Quaternary ammonium group limits blood-brain barrier penetration under normal conditions .

Oxidative Metabolism

Minor pathways involve hepatic cytochrome P450 enzymes:

| Reaction Type | Proposed Metabolites | Evidence Level |

|---|---|---|

| N-Demethylation | Northis compound | Radiolabel studies |

| Ring hydroxylation | 3,4-Dihydroxy-N-methylpyridinium | Theoretical |

<10% of administered dose undergoes oxidation .

Stress-Induced Reactivity Alterations

Under physiological stress, this compound exhibits atypical interactions:

-

Blood-Brain Barrier Penetration : Forced swim stress in mice reduced the inhibitory dose (ID₅₀) in brain tissue by 100-fold .

-

CNS Effects : Increased c-fos mRNA expression in brain slices, suggesting direct neuronal interactions under stress .

Drug-Drug Interactions

This profile underscores this compound's reactivity as a function of its carbamate group and quaternary structure, with clinical implications for dosing in myasthenia gravis and nerve agent prophylaxis .

科学研究应用

Treatment of Myasthenia Gravis

Overview : Pyridostigmine is most recognized for its role in managing myasthenia gravis, a chronic autoimmune neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles.

Clinical Evidence :

- A systematic review highlights that this compound improves muscle strength in patients with myasthenia gravis, providing symptomatic relief by increasing the availability of acetylcholine at the neuromuscular junction .

- Dosages typically range from 60 mg to 120 mg daily, adjusted based on patient response and tolerance.

Congenital Myasthenic Syndromes

Application : this compound is also utilized in congenital myasthenic syndromes (CMS), which are inherited disorders that affect neuromuscular transmission.

Case Studies :

- A study documented the successful use of this compound in a child with CMS, resulting in significant improvement in muscle strength and endurance .

Gastrointestinal Disorders

Use in Intestinal Pseudo-obstruction : this compound has shown promise in treating chronic intestinal pseudo-obstruction (CIPO) and pediatric intestinal pseudo-obstruction (PIPO).

Clinical Findings :

- A case series reported that patients treated with this compound experienced reduced abdominal distension and improved gastrointestinal motility, leading to decreased reliance on parenteral nutrition .

- In one notable case, a child with severe gut dysmotility responded positively to an initial dose of 30 mg/kg/day, allowing for the resumption of oral feeding .

Neurogenic Orthostatic Hypotension

Mechanism : this compound has been investigated for its ability to manage neurogenic orthostatic hypotension (NOH), a condition characterized by significant drops in blood pressure upon standing.

Research Insights :

- A randomized controlled trial demonstrated that this compound significantly improved standing blood pressure without exacerbating supine hypertension, indicating its potential as a treatment option for patients with NOH .

Complex Regional Pain Syndrome (CRPS)

Innovative Use : Recent studies have explored this compound's effects on inflammatory responses in patients with CRPS.

Study Design and Results :

- A single-subject study involving ten patients assessed the impact of this compound on pain, swelling, and functional status. Initial results suggested a reduction in inflammatory symptoms, supporting its role in activating the cholinergic anti-inflammatory pathway .

Prophylaxis Against Organophosphate Poisoning

Military Application : this compound is used as a prophylactic agent against the effects of organophosphate nerve agents.

Mechanism of Action :

- By inhibiting acetylcholinesterase, this compound reduces the risk of irreversible inhibition caused by organophosphates, thereby protecting against potential neurotoxic effects .

Data Table: Summary of this compound Applications

作用机制

吡啶斯的替格明通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶负责在突触间隙中分解乙酰胆碱。通过抑制这种酶,吡啶斯的替格明增加了乙酰胆碱的浓度,从而增强了胆碱能传递。 这导致重症肌无力患者的肌肉收缩和力量得到改善 .

分子靶标和通路:

乙酰胆碱酯酶: 吡啶斯的替格明的主要靶标。

胆碱能通路: 吡啶斯的替格明通过增加乙酰胆碱水平来增强胆碱能传递

相似化合物的比较

吡啶斯的替格明经常与其他乙酰胆碱酯酶抑制剂,如新斯的替明和毒扁豆碱进行比较。

类似化合物:

新斯的替明: 与吡啶斯的替格明类似,但作用持续时间更短,副作用更明显。

吡啶斯的替格明的独特性:

作用持续时间更长: 与新斯的替明相比,吡啶斯的替格明具有更长的作用持续时间,使其更适合治疗重症肌无力等慢性疾病.

副作用更轻微: 与新斯的替明相比,吡啶斯的替格明与更少的副作用相关联.

总之,吡啶斯的替格明是一种用途广泛的化合物,在医药、化学和生物学领域都有重要的应用。它独特的性质和作用机制使其成为治疗神经肌肉疾病和科学研究中的宝贵工具。

生物活性

Pyridostigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily used in the treatment of myasthenia gravis (MG) and as a pretreatment for nerve agent exposure. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated case studies.

This compound functions by inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine (ACh). By preventing this breakdown, this compound increases the availability of ACh at neuromuscular junctions, thus enhancing synaptic transmission and muscle contraction. This mechanism is particularly beneficial in conditions characterized by impaired neuromuscular transmission, such as MG.

Pharmacological Effects

- Neuromuscular Transmission : this compound improves muscle strength in patients with MG by increasing ACh levels, which compensates for the reduced number of functional ACh receptors.

- Anti-inflammatory Properties : Recent studies indicate that this compound may exert anti-inflammatory effects through modulation of the cholinergic anti-inflammatory pathway (CAP). This pathway regulates immune responses and can decrease pro-inflammatory cytokine production while enhancing anti-inflammatory cytokines like IL-10 .

- Cardiovascular Effects : this compound has been shown to lower heart rate and enhance heart rate variability in animal models, suggesting potential protective effects against cardiovascular diseases .

Myasthenia Gravis

A study involving 410 MG patients assessed the effectiveness and side effects of this compound. The results indicated a median effectiveness score of 60 (IQR 28-78) on a visual analog scale, with 61% of participants currently using the drug. Common side effects included flatulence, muscle cramps, and blurred vision .

Spinal Muscular Atrophy

In a Phase II trial involving patients with spinal muscular atrophy (SMA), this compound was evaluated for its impact on fatigability and motor function. Results showed that approximately 74% of participants experienced medium-to-large beneficial effects on fatigability when treated with this compound compared to placebo .

Case Studies

- Acute Respiratory Distress Syndrome (ARDS) : In murine models of ARDS, this compound treatment significantly reduced inflammatory cell accumulation in lung tissue, indicating its potential role in managing lung inflammation .

- HIV Treatment : A proof-of-concept trial demonstrated that this compound could reduce T cell activation and improve CD4 counts in HIV-infected individuals who were virologically suppressed but had incomplete immunological responses .

Side Effects

Despite its benefits, this compound is associated with various side effects. The most frequently reported include:

- Gastrointestinal Issues : Diarrhea and abdominal cramps.

- Neuromuscular Symptoms : Muscle twitching and cramps.

- Visual Disturbances : Blurred vision.

These side effects can lead to discontinuation in some patients; approximately 26% cited side effects as their reason for stopping treatment .

Summary Table of Biological Activities

属性

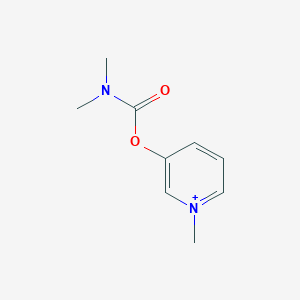

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLLAQWKVFTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165786 | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

155-97-5 | |

| Record name | Pyridostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154, 153 °C | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。